An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclobutanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Chlorophenyl)cyclobutanamine
Introduction
In the landscape of pharmaceutical research and chemical synthesis, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a molecule's behavior from the moment of synthesis to its ultimate biological effect. This guide provides an in-depth technical examination of 1-(4-Chlorophenyl)cyclobutanamine, a notable chemical entity in medicinal chemistry.
This document moves beyond a simple recitation of data points. As a Senior Application Scientist, the objective is to provide a narrative grounded in practical experience, explaining not just what the properties are, but why they are critical and how they are reliably determined. For researchers, scientists, and drug development professionals, this guide will serve as a comprehensive resource, detailing the core physicochemical attributes of 1-(4-Chlorophenyl)cyclobutanamine and the experimental logic behind their characterization. Every protocol described is designed as a self-validating system, ensuring the generation of trustworthy and reproducible data.
Chemical Identity and Structural Characteristics
Before delving into its properties, it is essential to establish the precise identity of the molecule. 1-(4-Chlorophenyl)cyclobutanamine is a primary amine featuring a cyclobutane ring attached to a chlorophenyl group. This unique structure imparts specific characteristics that influence its reactivity, solubility, and potential biological interactions.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-chlorophenyl)cyclobutan-1-amine | N/A |
| CAS Number | 75095-80-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₂ClN | [1] |
| Molecular Weight | 181.66 g/mol | [1] |
| Canonical SMILES | C1CC(C1)(C2=CC=C(C=C2)Cl)N | N/A |
The structural arrangement is visualized below. The presence of a basic amine group (pKa driver), a rigid cyclobutyl scaffold, and a lipophilic chlorophenyl ring are the primary determinants of its physicochemical profile.
Caption: Chemical structure of 1-(4-Chlorophenyl)cyclobutanamine.
Core Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical parameters for 1-(4-Chlorophenyl)cyclobutanamine. While some specific experimental values for this exact compound are not publicly available, predicted values from reliable computational models and data from structurally similar compounds provide a strong basis for estimation. This section highlights the importance of these parameters in a drug discovery context.
| Property | Value (Predicted/Reported) | Significance in Drug Development |
| pKa | ~10.27 (Predicted for similar structure)[4] | Governs ionization at physiological pH (7.4), impacting solubility, membrane permeability (ADME), and receptor binding. |
| LogP | ~2.6 (Predicted for similar structure)[5] | Measures lipophilicity, a key factor in predicting oral absorption, blood-brain barrier penetration, and metabolic stability. |
| Aqueous Solubility | Sparingly Soluble (Inferred) | Affects dissolution rate, bioavailability, and the feasibility of parenteral formulations. Must be experimentally determined. |
| Melting Point | Not available | Indicator of purity and solid-state stability. |
| Boiling Point | Not available | Relevant for purification (distillation) and assessing volatility. |
In-Depth Analysis and Experimental Methodologies
A core tenet of scientific integrity is the ability to generate reliable data. This section details the rationale and step-by-step protocols for determining the most critical physicochemical properties: acidity (pKa), lipophilicity (LogP), and aqueous solubility.
Acidity and Ionization (pKa)
Expertise & Causality: The primary amine group on the cyclobutane ring makes 1-(4-Chlorophenyl)cyclobutanamine a basic compound. Its pKa value dictates the equilibrium between the uncharged (free base) and charged (protonated) forms. At a pH below the pKa, the protonated, cationic form will dominate, which is typically more water-soluble but less able to cross lipid membranes. Conversely, at a pH above the pKa, the neutral free base form will prevail, which is more lipophilic and can more readily permeate cell membranes. Understanding this behavior is paramount for predicting its absorption in the gastrointestinal tract and its ability to reach intracellular targets.
Potentiometric titration is the gold-standard method for pKa determination due to its precision and direct measurement of pH changes upon addition of a titrant.[6]
Trustworthiness (Self-Validating Protocol): Potentiometric Titration
This protocol ensures reliability through pH meter calibration, use of standardized titrants, and replicate measurements.
-
System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH readings across the titration range.[7]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a water/co-solvent mixture for sparingly soluble compounds) to a known concentration, typically around 1 mM.[8] To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[7]
-
Inert Atmosphere: Purge the solution with nitrogen gas before and during the titration to remove dissolved carbon dioxide, which can interfere with pH measurements by forming carbonic acid.[8]
-
Titration: Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound).[7]
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue until the pH curve flattens, indicating the titration is complete.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa corresponds to the pH at the half-equivalence point. For higher precision, the inflection point of the first derivative of the titration curve (ΔpH/ΔV) is used to determine the equivalence point.
-
Validation: Perform a minimum of three independent titrations. The final pKa is reported as the average value with the standard deviation.[7]
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (LogP)
Expertise & Causality: Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a critical parameter in ADME profiling. It measures a compound's preference for a lipid-like environment (n-octanol) versus an aqueous one. A moderate LogP (typically 1-3) is often desired for orally administered drugs to balance aqueous solubility for dissolution with sufficient lipophilicity for membrane permeation. The traditional "shake-flask" method is the benchmark but can be time-consuming and require significant amounts of pure compound.[9]
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid, reliable, and compound-sparing alternative for determining LogP.[10][11] The method is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.
Trustworthiness (Self-Validating Protocol): RP-HPLC Method
This protocol ensures accuracy by calibrating the system with a set of standards with known LogP values.
-
System Preparation: Use a well-characterized RP-HPLC column (e.g., C18). The mobile phase is typically a buffered aqueous solution mixed with an organic modifier like acetonitrile or methanol.
-
Calibration: Prepare a set of 5-7 standard compounds with well-documented LogP values that span the expected range of the test compound. Inject each standard individually and record its retention time (t_R).
-
Dead Time Determination: Determine the column's dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Capacity Factor Calculation: For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0.
-
Standard Curve Generation: Plot the logarithm of the capacity factor (log k') for each standard against its known LogP value. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R² > 0.98) for the method to be considered valid.
-
Sample Analysis: Prepare a solution of 1-(4-Chlorophenyl)cyclobutanamine and inject it into the HPLC system under the identical conditions used for the standards. Record its retention time.
-
LogP Determination: Calculate the log k' for the test compound and use the linear regression equation from the standard curve to determine its LogP value.
Aqueous Solubility
Expertise & Causality: Aqueous solubility is a prerequisite for absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it measures the concentration of a saturated solution at equilibrium.[12][13]
Trustworthiness (Self-Validating Protocol): Shake-Flask Method
This protocol ensures a true equilibrium is reached and that the analysis is accurate.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel (e.g., a glass vial).[12] The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.[13][14] The duration should be sufficient to ensure the concentration of the dissolved compound no longer changes over time.
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[14] This step must be performed carefully to avoid disturbing the equilibrium.
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS, against a standard curve prepared with the same compound.[13][14]
-
Validation: The experiment should be performed in triplicate. The final solubility is reported as the average concentration (e.g., in µg/mL or µM) with the standard deviation.
Caption: Workflow for solubility determination by the shake-flask method.
Integrated Perspective for Drug Development
The physicochemical properties of 1-(4-Chlorophenyl)cyclobutanamine do not exist in isolation. They form an interconnected profile that guides its development.
-
Oral Bioavailability: The predicted basic pKa (~10.3) suggests the compound will be fully ionized in the stomach (pH 1-2) and largely ionized in the intestine (pH 6-7.5). While ionization enhances solubility, the neutral form is required for passive diffusion across the gut wall. The predicted LogP of ~2.6 suggests the neutral form has sufficient lipophilicity for absorption. The interplay between these factors will determine the overall oral bioavailability.
-
Formulation: The compound's low intrinsic aqueous solubility will likely necessitate formulation strategies to improve its dissolution and absorption. This could include salt formation (e.g., hydrochloride salt) to leverage the basic amine, or the use of solubility-enhancing excipients.
-
Target Engagement: For intracellular targets, the compound must cross the cell membrane. The balance between its ionization state at physiological pH (7.4) and its inherent lipophilicity will govern its ability to do so.
Conclusion
1-(4-Chlorophenyl)cyclobutanamine possesses a distinct set of physicochemical properties defined by its basic amine, rigid scaffold, and lipophilic aromatic ring. A predicted basic pKa and moderate lipophilicity suggest it may have the potential for oral absorption, though its low aqueous solubility presents a challenge that must be addressed through formulation. This guide has provided not only the key parameters but also the robust, self-validating experimental frameworks required to determine them with high confidence. For any research or development program, applying these rigorous methodologies is a critical step in de-risking a candidate molecule and building a solid foundation for preclinical and clinical success.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
-
Alchem Pharmtech. CAS 63010-09-3 | 1-(4-CHLOROPHENYL)CYCLOBUTANEMETHANAMINE. Available from: [Link]
-
Špirtović-Halilović, S., et al. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of the Chemical Society of Pakistan. Available from: [Link]
-
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]
-
PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethyl-1-butanamine; hydron; chloride. National Center for Biotechnology Information. Available from: [Link]
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]
-
ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Available from: [Link]
-
Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. Available from: [Link]
-
Encyclopedia.pub. Methods for Determination of Lipophilicity. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]
- Google Patents. US6548307B2 - Determination of logP coefficients via a RP-HPLC column.
-
PubMed Central. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. Available from: [Link]
-
PubChem. 1-(4-Chloro-2-fluorophenyl)cyclobutan-1-amine. National Center for Biotechnology Information. Available from: [Link]
-
Agilent. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Available from: [Link]
-
PubChem. 1-(1-(4-Chlorophenyl)cyclobutyl)-3-methylbutan-1-one. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;pyridine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. 1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;chloride;hydrate. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride (C11H14ClN). Available from: [Link]
-
PubChem. 1-(4-Fluorophenyl)cyclobutanamine. National Center for Biotechnology Information. Available from: [Link]
-
PubChemLite. 1-(4-chlorophenyl)-3,3-dimethylbutan-1-amine. Available from: [Link]
-
Matrix Fine Chemicals. 1-(4-CHLOROPHENYL)BUTAN-1-ONE | CAS 4981-63-9. Available from: [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 75095-80-6|1-(4-Chlorophenyl)cyclobutanamine|BLD Pharm [bldpharm.com]
- 3. 1-(4-CHLOROPHENYL)CYCLOBUTANAMINE | 75095-80-6 [chemicalbook.com]
- 4. [1-(4-chlorophenyl)cyclobutyl]methanamine | 63010-09-3 [amp.chemicalbook.com]
- 5. PubChemLite - 1-[(4-chlorophenyl)methyl]cyclobutan-1-amine hydrochloride (C11H14ClN) [pubchemlite.lcsb.uni.lu]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 11. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. bioassaysys.com [bioassaysys.com]
- 14. enamine.net [enamine.net]
